

Imibenconazole CAS number and chemical structure

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Compound of Interest		
Compound Name:	Imibenconazole	
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Imibenconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicidal agent **Imibenconazole**, focusing on its chemical identity, mechanism of action, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Identity

Imibenconazole is a triazole fungicide used to control a range of fungal diseases on various crops.[1][2]

CAS Number: 86598-92-7[2][3][4]

Chemical Structure:

- IUPAC Name: (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate[5]
- Molecular Formula: C₁₇H₁₃Cl₃N₄S[5]
- Molecular Weight: 411.74 g/mol [3]



- InChl Key: AGKSTYPVMZODRV-UHFFFAOYSA-N[2]
- SMILES: Clc1ccc(CSC(Cn2cncn2)=Nc2ccc(Cl)cc2Cl)cc1[6]

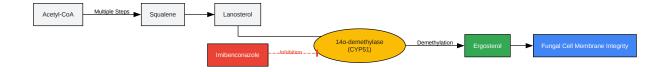
Physicochemical Properties

A summary of the key physicochemical properties of **Imibenconazole** is presented in the table below.

Property	Value	Source
Melting Point	89.5-90 °C	[3]
Water Solubility	1.7 mg/L (20 °C)	[3]
Vapor Pressure	8.5 x 10 ⁻⁸ Pa (25 °C)	[3]
Log P (Octanol/Water Partition Coefficient)	5.902	[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imibenconazole, like other triazole fungicides, acts as a sterol biosynthesis inhibitor (SBI).[1] [2] Specifically, it inhibits the enzyme lanosterol 14α -demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[2][5] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[2]



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Inhibition of Ergosterol Biosynthesis by Imibenconazole

Fungicidal Spectrum

Imibenconazole is effective against a variety of fungal pathogens.[1][2][3]

Target Pest	Common Disease	Example Host Plants
Venturia inaequalis	Scab	Apples, Pears
Powdery Mildew Fungi	Powdery Mildew	Fruits, Roses, Chrysanthemums
Alternaria spp.	Alternaria Leaf Spot	Apples
Rust Fungi	Rust	Apples, Pears
Colletotrichum spp.	Anthracnose	Roses, Chrysanthemums

Experimental Protocols Antifungal Susceptibility Testing

The antifungal activity of **Imibenconazole** is typically determined using broth microdilution methods following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

- Inoculum Preparation: Fungal isolates are cultured on appropriate agar media. A
 standardized suspension of fungal spores or yeast cells is prepared in a sterile saline or
 buffer solution to a specific concentration (e.g., 0.5 McFarland standard). This suspension is
 further diluted in a test medium (e.g., RPMI-1640).
- Drug Dilution: A stock solution of **Imibenconazole** is prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions of the fungicide are made in microtiter plates.
- Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.



 Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (e.g., 50% reduction in turbidity) compared to a drug-free control.

Acute Oral Toxicity Assessment

The acute oral toxicity of **Imibenconazole** is assessed following standardized protocols such as the OECD Guideline 423 (Acute Toxic Class Method).

Methodology:

- Animal Model: Typically, female rats are used. The animals are acclimatized to laboratory conditions before the study.
- Dosing: A single dose of Imibenconazole is administered orally to the animals using a
 gavage tube. The study follows a stepwise procedure where the outcome of dosing at one
 level determines the dose for the next group of animals.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- Data Analysis: The results are used to classify the substance into a GHS toxicity category and to estimate the LD₅₀ (lethal dose for 50% of the test animals).

Environmental Fate: Soil Degradation

The persistence of **Imibenconazole** in the soil is evaluated by determining its dissipation half-life (DT_{50}).

Methodology:

- Soil Samples: Representative soil samples are collected and characterized (e.g., pH, organic matter content, texture).
- Application: **Imibenconazole** is applied to the soil samples at a known concentration.



- Incubation: The treated soil samples are incubated under controlled laboratory conditions (e.g., temperature, moisture).
- Sampling and Analysis: Subsamples of the soil are taken at various time intervals. The concentration of **Imibenconazole** in the soil is determined using analytical techniques such as high-performance liquid chromatography (HPLC).
- Data Analysis: The rate of degradation is calculated, and the DT₅₀ value (the time it takes for 50% of the initial concentration to dissipate) is determined.

Quantitative Data

Toxicological Data

Organism	Test Type	Endpoint	Value (mg/kg)	Source
Rat (male)	Acute Oral	LD50	2800	[3]
Rat (female)	Acute Oral	LD ₅₀	3000	[3]
Rat (male/female)	Dermal	LD50	>2000	[3]

Ecotoxicological Data

Organism	Test Duration	Endpoint	Value (ppm)	Source
Carp	48 hours	LC50	1.02	[3]
Water Flea (Daphnia)	6 hours	LC50	>102	[3]
Honey Bee	-	Oral LD50	>125 (μ g/bee)	[3]

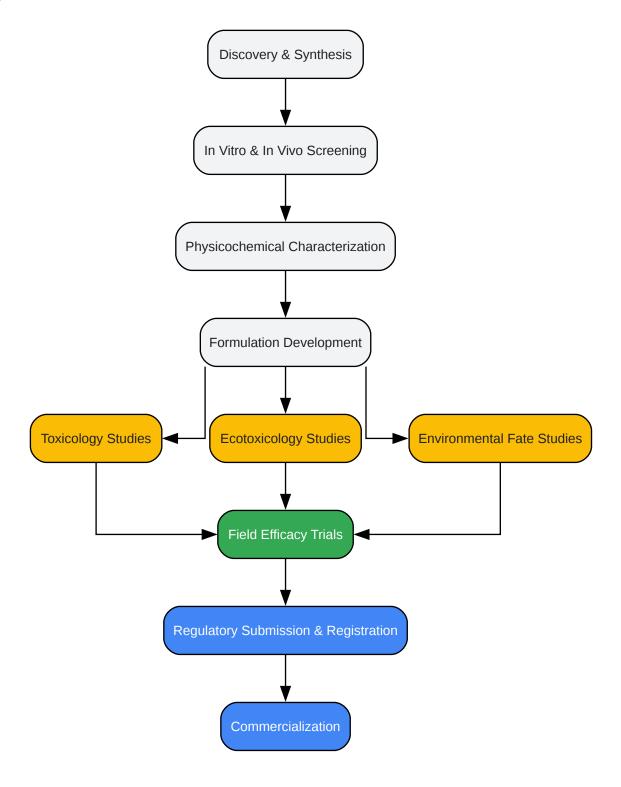
Environmental Fate Data

Compartment	Parameter	Value	Source
Soil	DT50 (Lab studies)	4-20 days	[1]
Soil	DT50 (Field studies)	1-28 days	[1]



Experimental and Developmental Workflow

The following diagram illustrates a generalized workflow for the research and development of a fungicide like **Imibenconazole**.



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Generalized Fungicide Development Workflow

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